![molecular formula C5H13N3O2 B1521636 3-amino-1-(3-methoxypropyl)urea CAS No. 1121640-30-9](/img/structure/B1521636.png)
3-amino-1-(3-methoxypropyl)urea
Overview
Description
3-Amino-1-(3-methoxypropyl)urea is an organic compound with the molecular formula C5H13N3O2 It is a derivative of urea, featuring an amino group and a methoxypropyl group attached to the urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(3-methoxypropyl)urea typically involves the reaction of an amine with a carbamate derivative. One efficient method is the reaction of an amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis to yield the desired urea compound . This method is versatile and can be performed in both organic and aqueous solvents, making it suitable for various applications.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-methoxypropyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted urea derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-Amino-1-(3-methoxypropyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-1-(3-methoxypropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. Additionally, the methoxypropyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propylurea: Similar structure but lacks the methoxy group.
3-Amino-1-(2-methoxyethyl)urea: Similar but with a shorter alkyl chain.
3-Amino-1-(4-methoxybutyl)urea: Similar but with a longer alkyl chain.
Uniqueness
3-Amino-1-(3-methoxypropyl)urea is unique due to the presence of the methoxypropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with specific molecular targets, making it a valuable compound in various applications.
Biological Activity
3-Amino-1-(3-methoxypropyl)urea is an organic compound with the molecular formula CHNO. This compound is a derivative of urea, characterized by the presence of an amino group and a methoxypropyl group attached to the urea backbone. Its unique structure suggests potential biological activities, particularly in enzyme interactions and as a building block in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions, which are crucial for modulating the activity of target molecules. Additionally, the methoxypropyl group enhances solubility and bioavailability, potentially increasing the compound's effectiveness in biological systems.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could be beneficial in therapeutic applications.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Cellular Interaction : The compound's interaction with cellular receptors could influence various biological pathways, although detailed studies are still needed to elucidate these mechanisms.
Enzyme Interaction Study
A study conducted by researchers at a prominent university examined the interaction of this compound with carbamoyl phosphate synthetase (CPS-1), an enzyme critical in urea production. The findings suggested that the compound could modulate CPS-1 activity, resulting in altered urea production rates under specific conditions .
Antimicrobial Activity Assessment
In a preliminary assessment of antimicrobial properties, this compound was tested against various bacterial strains. Results indicated a moderate inhibitory effect on Gram-positive bacteria, warranting further exploration into its mechanism and potential applications as an antimicrobial agent.
Comparative Analysis with Similar Compounds
Compound Name | Structure Description | Biological Activity |
---|---|---|
This compound | Urea derivative with methoxypropyl group | Enzyme inhibition, antimicrobial properties |
3-Amino-1-propylurea | Similar structure but lacks the methoxy group | Limited biological activity |
3-Amino-1-(2-methoxyethyl)urea | Shorter alkyl chain compared to target compound | Moderate enzyme interaction |
3-Amino-1-(4-methoxybutyl)urea | Longer alkyl chain than target compound | Enhanced solubility |
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves reacting an amine with a carbamate derivative. Efficient methods include using automated reactors for large-scale production, optimizing solvents to reduce environmental impact, and enhancing yield through continuous flow systems.
Properties
IUPAC Name |
1-amino-3-(3-methoxypropyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O2/c1-10-4-2-3-7-5(9)8-6/h2-4,6H2,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFZKPSHEWAJNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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